molecular formula C16H18N2O3 B7340377 3-[Methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]cyclobutane-1-carboxylic acid

3-[Methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]cyclobutane-1-carboxylic acid

Numéro de catalogue: B7340377
Poids moléculaire: 286.33 g/mol
Clé InChI: BDHOSRBBKPEKRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[Methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]cyclobutane-1-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used for the treatment of depression and anxiety disorders. It belongs to the class of selective and reversible MAO-A inhibitors, which do not have the potential to cause the cheese effect, unlike the non-selective MAO inhibitors. Moclobemide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mécanisme D'action

3-[Methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]cyclobutane-1-carboxylic acid acts by inhibiting the activity of MAO-A, which is responsible for the breakdown of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting the activity of MAO-A, moclobemide increases the levels of these neurotransmitters in the brain, which results in an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are all neurotransmitters that are involved in the regulation of mood and anxiety. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of moclobemide for lab experiments is its selectivity for MAO-A, which reduces the potential for off-target effects. 3-[Methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]cyclobutane-1-carboxylic acid is also reversible, which means that its effects can be easily reversed by discontinuing treatment. However, one of the limitations of moclobemide for lab experiments is its relatively short half-life, which may require frequent dosing.

Orientations Futures

There are several potential future directions for research on moclobemide. One area of research could be the development of more selective and potent MAO-A inhibitors, which could have improved therapeutic efficacy and reduced side effects. Another area of research could be the investigation of the potential use of moclobemide in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, research could be conducted on the long-term effects of moclobemide on brain function and neuroplasticity.

Méthodes De Synthèse

3-[Methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]cyclobutane-1-carboxylic acid can be synthesized by a variety of methods, including the reaction of 2-chloroethylamine hydrochloride with 5-phenyl-3-oxazolidinone, followed by the reaction with methylcyclobutanecarboxylic acid. Alternatively, it can be synthesized by the reaction of 5-phenyl-3-oxazolidinone with 3-methylaminocyclobutanecarboxylic acid in the presence of sodium hydride.

Applications De Recherche Scientifique

3-[Methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]cyclobutane-1-carboxylic acid has been studied for its potential therapeutic applications in the treatment of depression, anxiety disorders, and other psychiatric disorders. It has been found to be effective in the treatment of major depressive disorder, social anxiety disorder, and panic disorder. This compound has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

Propriétés

IUPAC Name

3-[methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-18(14-7-12(8-14)16(19)20)10-13-9-15(21-17-13)11-5-3-2-4-6-11/h2-6,9,12,14H,7-8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHOSRBBKPEKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NOC(=C1)C2=CC=CC=C2)C3CC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.